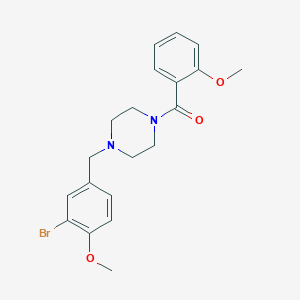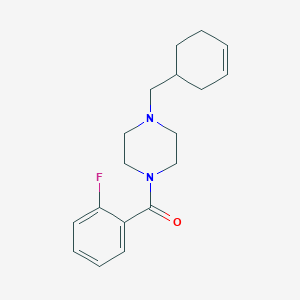![molecular formula C25H35N3O3 B247549 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, also known as Compound 1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to exhibit potent agonist activity towards serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to exhibit potent antioxidant activity, which may protect against oxidative stress-induced damage.
実験室実験の利点と制限
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has several advantages as a research tool, including its potent binding affinity towards various serotonin and dopamine receptors, its ability to modulate neurotransmitter systems in the brain, and its potential therapeutic applications. However, there are also several limitations to its use in lab experiments, including its high cost, limited availability, and potential toxicity at high doses.
将来の方向性
There are several future directions for the scientific research on 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders. Another direction is to explore its potential as a research tool for studying the mechanisms underlying various neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
合成法
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 involves the reaction of 1-(2,4-dimethoxybenzyl)piperidin-4-amine with 2-methoxyphenylpiperazine in the presence of a suitable catalyst and solvent. This reaction results in the formation of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1, which can be further purified and characterized using various analytical techniques.
科学的研究の応用
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent binding affinity towards various serotonin and dopamine receptors, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
特性
分子式 |
C25H35N3O3 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O3/c1-29-22-9-8-20(25(18-22)31-3)19-26-12-10-21(11-13-26)27-14-16-28(17-15-27)23-6-4-5-7-24(23)30-2/h4-9,18,21H,10-17,19H2,1-3H3 |
InChIキー |
YAWSUZPCGZHCER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC)OC |
正規SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
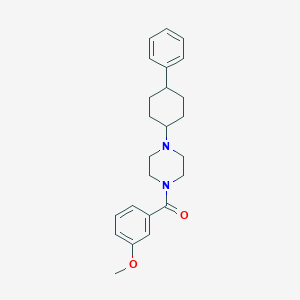
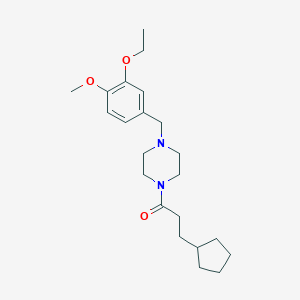

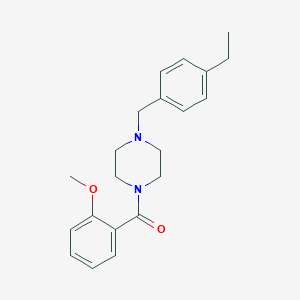
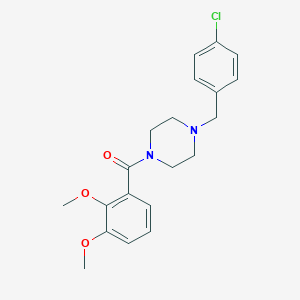
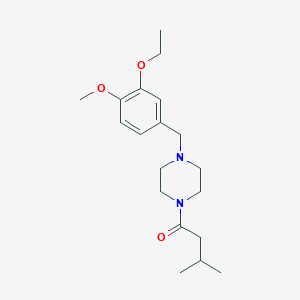
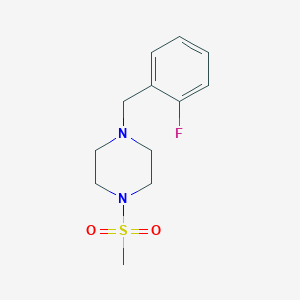
![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
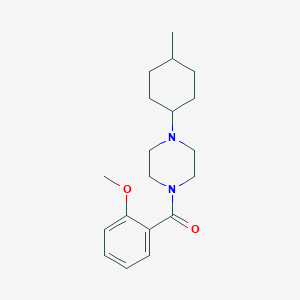
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)
